molecular formula C21H22O5 B13385946 9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one

9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one

Cat. No.: B13385946
M. Wt: 354.4 g/mol
InChI Key: DBHLROWQWPSCQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves extraction from the roots of Notopterygium incisum, followed by purification processes to isolate the active compound .

Chemical Reactions Analysis

Types of Reactions

9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities .

Scientific Research Applications

9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways, providing a broad spectrum of biological activities .

Properties

IUPAC Name

9-(6-hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12,17,22H,1,4,6,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHLROWQWPSCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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